2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a spiro[indoline-3,2’-thiazolidin] core, which is a type of spirocyclic compound where two rings share a single atom . The molecule also contains a 3,4-difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms . The presence of an amide group (-N-phenethylacetamide) is also noted.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might participate in condensation or hydrolysis reactions. The spiro[indoline-3,2’-thiazolidin] core could potentially undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of fluorine atoms could increase its stability and affect its polarity .Scientific Research Applications
Antibacterial Agents
Research has demonstrated the synthesis of novel derivatives related to this compound showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives revealed broad-spectrum antibacterial properties against tested microorganisms, highlighting the potential of these compounds as emerging new antibacterial agents (Borad et al., 2015).
Anti-inflammatory and Antileukemic Activity
Some derivatives have shown significant anti-inflammatory and antileukemic activities. A study on 5-benzylidenethiazolidine-2,4-dione derivatives for the treatment of inflammatory diseases discovered compounds with superior inhibitory potency on inducible nitric oxide synthase (iNOS) activity and production of prostaglandin E(2) (PGE(2)) compared to commercial drugs, such as indomethacin (Ma et al., 2011). Additionally, spiro[indoline-3,2′-thiazolidine]-2,4′-diones have been investigated for their antileukemic activity, suggesting a promising avenue for anticancer research (Rajopadhye & Popp, 1987).
Cytotoxicity and ROS Generation
Compounds containing this scaffold have been evaluated for their cytotoxic activities and reactive oxygen species (ROS) generation ability. A study focusing on dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones found that selenium-containing dispiro indolinones exhibited considerable in vitro cytotoxicity, with some compounds showing potential for p53-dependent mechanisms of action through ROS generation (Novotortsev et al., 2021).
Antimicrobial and Antioxidant Activities
The incorporation of thiazolidinone and azetidinone moieties linked to an indole nucleus has been explored for antimicrobial and antioxidant effects. A study synthesized various derivatives and evaluated them for these activities, finding some compounds exhibited promising results, underscoring the therapeutic potential of such molecules (Saundane et al., 2012).
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O3S/c27-20-11-10-18(14-21(20)28)31-24(33)16-35-26(31)19-8-4-5-9-22(19)30(25(26)34)15-23(32)29-13-12-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFVHPKZHHJRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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